
1-(4-Chlorophenyl)-2-(4-pentylpiperazin-1-YL)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-pentylpiperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Halogenation or nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanone.
Reduction: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethane.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including potential receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol would depend on its specific interactions with molecular targets. It may involve:
Receptor Binding: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
- 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)ethanol
Uniqueness
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is unique due to its specific structural features, such as the pentyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
属性
CAS 编号 |
5430-59-1 |
|---|---|
分子式 |
C17H28Cl2N2O |
分子量 |
347.3 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-2-3-4-9-19-10-12-20(13-11-19)14-17(21)15-5-7-16(18)8-6-15;/h5-8,17,21H,2-4,9-14H2,1H3;1H |
InChI 键 |
LDNXQZMVQWOSMI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
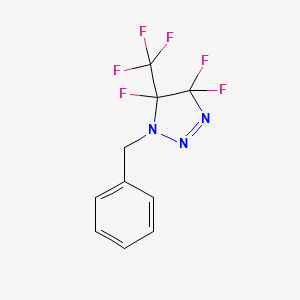
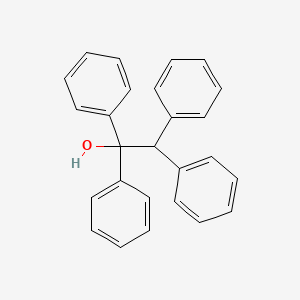
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)


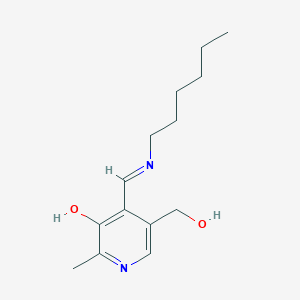
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
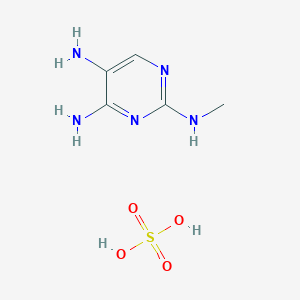
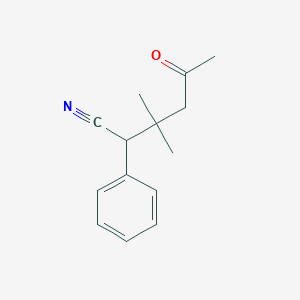
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)
![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
